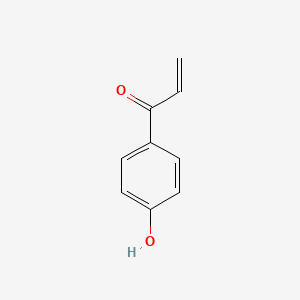

1-(4-Hydroxyphenyl)prop-2-en-1-one

Overview

Description

Mechanism of Action

Target of Action

1-(4-Hydroxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has been found to exhibit antioxidant activity . The primary targets of this compound are free radicals in the body, which it neutralizes, thereby reducing oxidative stress .

Mode of Action

The compound interacts with its targets (free radicals) through a process known as free radical scavenging . This involves the donation of an electron to the free radical, neutralizing it and preventing it from causing cellular damage . The compound’s hydroxyl functionalities play a crucial role in this antioxidant activity .

Biochemical Pathways

The compound’s antioxidant activity affects the oxidative stress pathway. By neutralizing free radicals, it prevents the oxidative damage these radicals can cause to cells and tissues. This has downstream effects on various biological processes, including inflammation, aging, and various diseases .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, as well as by factors such as its solubility and stability .

Result of Action

The primary result of the compound’s action is a reduction in oxidative stress. By scavenging free radicals, it can help to prevent cellular damage and contribute to the prevention of various diseases associated with oxidative stress, such as neurodegenerative disorders and atherosclerosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its free radical scavenging activity. Additionally, factors such as pH and temperature can influence the compound’s stability and, consequently, its efficacy .

Biochemical Analysis

Biochemical Properties

1-(4-Hydroxyphenyl)prop-2-en-1-one has been found to exhibit strong competitive inhibition activity against mushroom tyrosinase, an enzyme involved in the synthesis of melanin . This compound interacts with tyrosinase residues in the tyrosinase active site, directly inhibiting tyrosinase as a competitive inhibitor .

Cellular Effects

In cellular studies, this compound has shown dose-dependent inhibitory effects on melanin content and intracellular tyrosinase in B16F10 melanoma cells . This suggests that this compound can influence cell function by modulating the activity of key enzymes involved in cellular processes such as melanogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules such as tyrosinase . The compound’s competitive inhibition of tyrosinase suggests that it binds to the active site of the enzyme, preventing the binding of the enzyme’s natural substrates .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, related compounds have demonstrated good thermal stability and phase-changing properties in laboratory settings .

Dosage Effects in Animal Models

Related compounds have been studied in animal models, showing effects that vary with different dosages .

Metabolic Pathways

Related compounds have been found to be metabolized to various products, suggesting that this compound may also be involved in complex metabolic pathways .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently limited. It has been suggested that related compounds may act by inhibiting the efflux pump mechanism of bacteria, indicating potential interactions with transport proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acryloylphenol can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acryloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 4-acryloylphenol as the primary product .

Industrial Production Methods: In industrial settings, the production of 4-acryloylphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Acryloylphenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The acryloyl group can be reduced to form the corresponding alcohol.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Alkyl halides or acyl chlorides in the presence of a base are typical reagents.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Alkylated or acylated phenols.

Scientific Research Applications

4-Acryloylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various polymers and copolymers.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Comparison with Similar Compounds

4-Hydroxybenzaldehyde: Shares the phenolic hydroxyl group but lacks the acryloyl group.

Acryloyl Chloride: Contains the acryloyl group but lacks the phenolic hydroxyl group.

4-Hydroxycinnamic Acid: Contains both a phenolic hydroxyl group and a similar conjugated system but differs in the carboxylic acid group.

Uniqueness: 4-Acryloylphenol is unique due to the combination of its phenolic hydroxyl group and acryloyl group, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name |

1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPPNPJUBLEKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-(4-Hydroxyphenyl)prop-2-en-1-one?

A1: this compound has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers utilize various spectroscopic methods for characterizing this compound. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and environment of hydrogen and carbon atoms, and UV-Vis spectroscopy to analyze its light absorption properties. Mass spectrometry (MS) can also be employed to confirm the molecular weight and fragmentation pattern of the compound. [, , , , , , , , , ]

Q3: What is the typical synthetic route for this compound?

A3: The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction. This reaction combines 4-hydroxyacetophenone with an appropriate benzaldehyde derivative in the presence of a base catalyst. [, , , , , ]

Q4: Have liquid crystalline properties been observed in derivatives of this compound?

A4: Yes, certain derivatives of this compound, particularly those incorporated into phosphazene structures, have exhibited liquid crystalline behavior. The type and range of liquid crystalline phases observed depend on factors such as the length of the alkyl chains attached to the chalcone moiety. [, , ]

Q5: Can this compound derivatives be used as photo-crosslinkable materials?

A5: Research suggests that incorporating this compound into copolyesters can introduce photo-crosslinkable properties. The chalcone moiety within these copolyesters facilitates crosslinking upon exposure to UV light. []

Q6: Have this compound derivatives been investigated for their potential as flame retardants?

A6: Yes, several studies have explored the use of this compound derivatives as potential flame retardants in thermosetting polymers like unsaturated polyester and epoxy resins. The incorporation of these derivatives has shown promising results in reducing the flammability of these polymers. [, ]

Q7: What biological activities have been associated with this compound and its derivatives?

A7: Studies have revealed that this compound derivatives exhibit a range of biological activities, including:

- Antioxidant activity: These compounds demonstrate the ability to scavenge free radicals, suggesting potential applications in combating oxidative stress. []

- Antimicrobial activity: Several derivatives have shown efficacy against various bacteria and fungi, indicating potential as antimicrobial agents. [, , , , ]

- Anticancer activity: Some derivatives have exhibited promising anticancer activity in vitro against cancer cell lines, suggesting potential for further development as anticancer drugs. [, , ]

Q8: Has this compound been investigated as a potential acetylcholinesterase inhibitor?

A8: While this compound itself hasn't been extensively studied, computer-aided design studies have identified certain derivatives, like 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (3k) and 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one (4k), as potential lead compounds for developing potent acetylcholinesterase inhibitors. This finding suggests potential applications in managing Alzheimer's disease. []

Q9: How has computational chemistry contributed to the study of this compound derivatives?

A9: Computational chemistry plays a crucial role in studying these compounds:

- Molecular modeling: Density Functional Theory (DFT) calculations have been used to predict molecular properties like HOMO/LUMO energies and hyperpolarizability. []

- Structure-based virtual screening: SBVS protocols help identify potential drug candidates by predicting their binding affinity to target proteins. []

- QSAR modeling: Quantitative structure-activity relationship models correlate the chemical structure of derivatives with their biological activity, aiding in the design of more potent and selective compounds. []

Q10: How do structural modifications of this compound influence its biological activity?

A10: Structure-activity relationship (SAR) studies suggest that modifications to the this compound scaffold can significantly impact its biological activity:

- Substitution on the aromatic rings: Adding different substituents, such as halogens, alkoxy groups, or heterocycles, can alter the compound's electronic properties and steric hindrance, affecting its binding affinity to target proteins and ultimately its biological activity. [, , , , , , , , ]

- Chain length variations: In derivatives with alkyl chains, the length of these chains can influence the compound's lipophilicity and self-assembly properties, which in turn can affect its interaction with biological membranes and target proteins. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.